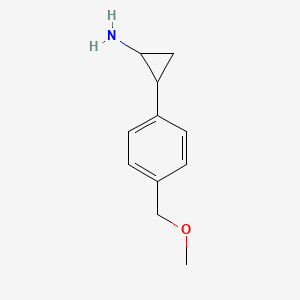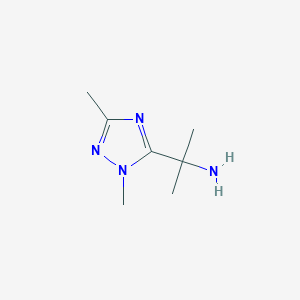
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-2-amine is a heterocyclic compound containing a 1,2,4-triazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-2-amine typically involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).
Solvents: Dimethylformamide, dichloromethane (DCM), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding triazole oxides, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity. It may inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: A core structure in many pharmaceuticals with similar biological activities.
1,3,5-Triazine: Another heterocyclic compound with applications in agrochemicals and materials science.
Imidazole: Known for its broad range of chemical and biological properties.
Uniqueness
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-2-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes and its potential as a versatile building block in synthetic chemistry make it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H14N4 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2-(2,5-dimethyl-1,2,4-triazol-3-yl)propan-2-amine |
InChI |
InChI=1S/C7H14N4/c1-5-9-6(7(2,3)8)11(4)10-5/h8H2,1-4H3 |
InChI-Schlüssel |
LMUUXKNJPSAIJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=N1)C(C)(C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



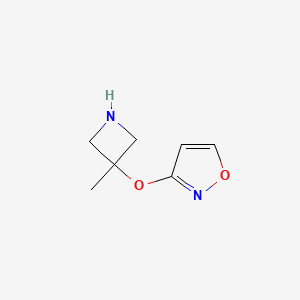
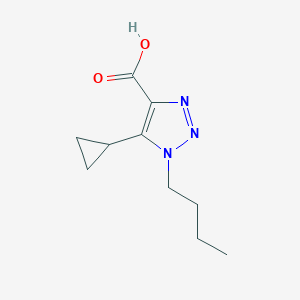


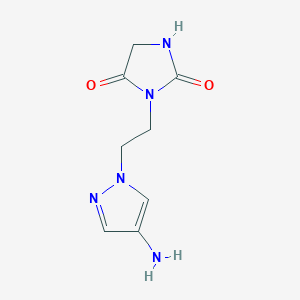

![rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13541065.png)




![Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate](/img/structure/B13541084.png)
